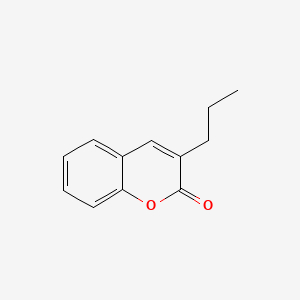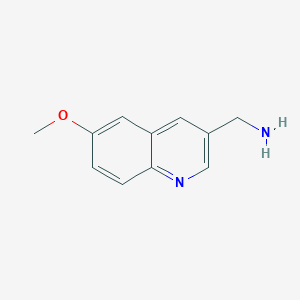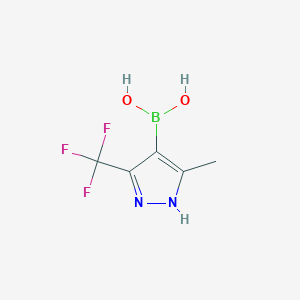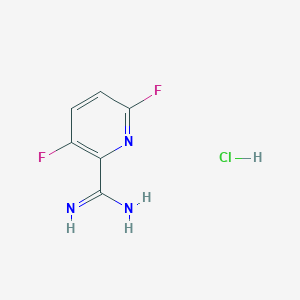
7-Hydroxy-2-methylchroman-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methylchroman-4-one oxime is a chemical compound with the molecular formula C10H11NO3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methylchroman-4-one oxime typically involves the reaction of 7-Hydroxy-2-methylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methylchroman-4-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
7-Hydroxy-2-methylchroman-4-one oxime has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methylchroman-4-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with receptor binding sites, leading to significant biological effects. Additionally, the compound can inhibit specific enzymes and modulate signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A parent compound with similar structural features but lacks the oxime group.
7-Hydroxy-4-methylchroman-2-one: Another derivative with different substitution patterns.
2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran-4-one: A closely related compound with similar biological activities
Uniqueness
7-Hydroxy-2-methylchroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-2-methyl-2,3-dihydrochromen-7-ol |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9- |
InChI Key |
ACWCGZCSEITKFE-LUAWRHEFSA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CC1CC(=NO)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
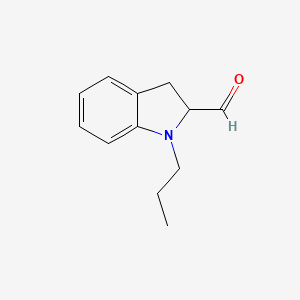
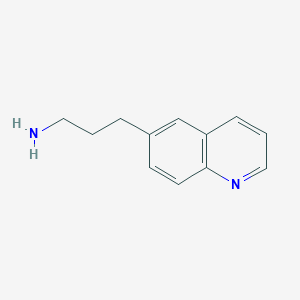
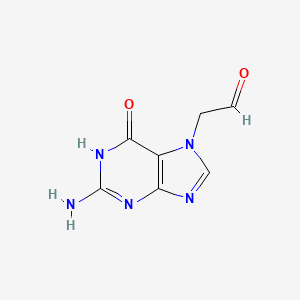
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

